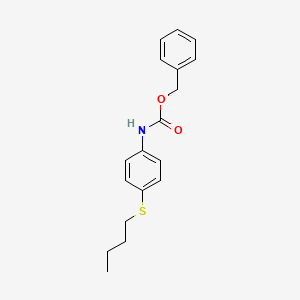
benzyl N-(4-butylsulfanylphenyl)carbamate
概要
説明
Benzyl N-(4-butylsulfanylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound features a benzyl group attached to a carbamate moiety, with a 4-butylsulfanylphenyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-butylsulfanylphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-butylsulfanylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Oxidation: Benzyl N-(4-butylsulfanylphenyl)carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine and alcohol.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
Benzyl N-(4-butylsulfanylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with carbamate esters.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of benzyl N-(4-butylsulfanylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate moiety can form a covalent bond with the active site of enzymes, leading to inhibition. This interaction is often reversible, allowing the compound to act as a temporary inhibitor.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Lacks the 4-butylsulfanylphenyl substituent.
Methyl N-(4-butylsulfanylphenyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl N-(4-butylsulfanylphenyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl N-(4-butylsulfanylphenyl)carbamate is unique due to the presence of both the benzyl and 4-butylsulfanylphenyl groups. This combination provides specific chemical properties, such as increased lipophilicity and potential for unique biological interactions, making it distinct from other carbamate compounds.
特性
IUPAC Name |
benzyl N-(4-butylsulfanylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-3-13-22-17-11-9-16(10-12-17)19-18(20)21-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHGMWUNIPEFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


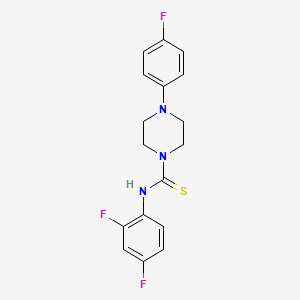
![4-[(allylamino)sulfonyl]-N-(4-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B4731702.png)
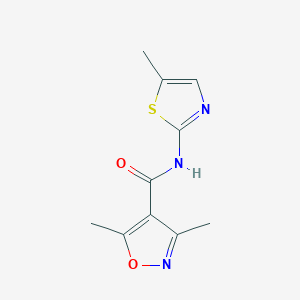
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-N'-(4-bromo-2-chlorophenyl)urea](/img/structure/B4731719.png)
![N-(2,5-difluorophenyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4731731.png)
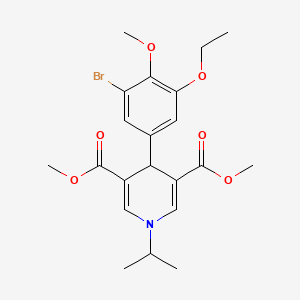
![2-methoxy-N-({[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4731740.png)
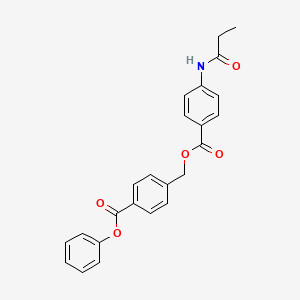
![N-[({2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4731748.png)
![METHYL 2-{[(4-BENZHYDRYLPIPERAZINO)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B4731764.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodo-4-methylbenzamide](/img/structure/B4731769.png)
![Ethyl 2-({[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B4731780.png)
![[1-[(2,6-dimethyl-4-quinolinyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B4731789.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731790.png)
